Introduction: The Strategic Importance of (2S)-but-3-en-2-ol
Introduction: The Strategic Importance of (2S)-but-3-en-2-ol
An In-depth Technical Guide to (2S)-but-3-en-2-ol: A Valuable Chiral Building Block in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even significant toxicity. Consequently, the ability to construct stereochemically defined molecules is not merely an academic exercise but a critical component of developing safe and effective pharmaceuticals.
(2S)-but-3-en-2-ol, a simple yet functionally rich chiral secondary alcohol, represents a quintessential building block—or synthon—in the toolkit of the synthetic chemist. Its structure incorporates two highly versatile functional groups: a stereodefined secondary alcohol and a terminal alkene. This combination allows for a diverse array of subsequent chemical transformations, enabling the introduction of new stereocenters and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and synthetic applications of (2S)-but-3-en-2-ol, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The utility of any chiral building block begins with a fundamental understanding of its three-dimensional structure and physical characteristics.
Structure and Stereochemistry
(2S)-but-3-en-2-ol, with the chemical formula C₄H₈O, possesses a single stereocenter at the C2 position, the carbon atom bearing the hydroxyl group.[1] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon are ranked as follows: -OH (1), -CH=CH₂ (2), -CH₃ (3), and -H (4). With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority proceeds in a counter-clockwise direction, conferring the '(S)' designation.
The presence of both a nucleophilic hydroxyl group and an electrophilically receptive vinyl group within a compact, chiral framework is the primary source of its synthetic value.[2]
Caption: 2D and 3D representation of (2S)-but-3-en-2-ol.
Physicochemical Data
The physical and chemical properties of (2S)-but-3-en-2-ol are summarized in the table below. Data for the racemate are often reported and serve as a reliable proxy for the pure enantiomer's physical constants, with the exception of optical activity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O | [1] |
| Molecular Weight | 72.11 g/mol | [1] |
| CAS Number | 6118-13-4 | [1] |
| Appearance | Clear, colorless liquid (expected) | [3] |
| Boiling Point | 96-97 °C (for racemate) | [3][4] |
| Density | 0.832 g/mL at 25 °C (for racemate) | [3][4] |
| Melting Point | -100 °C (for racemate) | [4][5] |
| Water Solubility | Fully miscible | [4] |
| Optical Rotation [α]D | Not widely reported in standard databases. |
Spectroscopic & Chiroptical Analysis
Structural elucidation and confirmation of enantiopurity rely on a combination of spectroscopic techniques. While spectra for the specific (S)-enantiomer are not commonly published, data from the racemate and closely related analogs allow for a precise prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The chemical shifts and splitting patterns are highly predictable.
| Proton(s) | Environment | Expected δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| 1H | -OH | 1.5 - 3.0 (variable) | broad singlet | N/A |
| 3H | -CH₃ | ~1.2-1.3 | doublet | J ≈ 6.5 |
| 1H | -CH (OH)- | ~4.3-4.5 | multiplet | J ≈ 6.5, 5.2, 1.5 |
| 1H | =CH - (internal) | ~5.8-6.0 | ddd | J ≈ 17.3, 10.5, 5.2 |
| 2H | =CH₂ (terminal) | ~5.0-5.3 | multiplet | J ≈ 17.3, 10.5, 1.5 |
Causality: The diastereotopic terminal vinyl protons (=CH₂) will appear as two distinct signals, coupled to each other (geminal coupling), to the internal vinyl proton (cis and trans coupling), and a small four-bond coupling to the allylic proton.[6] The complex splitting of the methine proton (-CH(OH)-) arises from its coupling to the methyl and vinyl protons.[6]
¹³C NMR: The carbon spectrum will display four signals, corresponding to the four unique carbon environments in the molecule.
| Carbon | Environment | Expected δ (ppm) |
| 1C | C H₃ | ~22-24 |
| 1C | C H(OH) | ~68-70 |
| 1C | =C H- | ~140-142 |
| 1C | =C H₂ | ~112-114 |
Causality: The carbon atom bonded to the electronegative oxygen (-CH(OH)-) is significantly deshielded and appears downfield (~69 ppm).[7] The sp² hybridized carbons of the alkene appear further downfield, as is characteristic.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3200-3600 | O-H stretch | Broad, strong absorption due to hydrogen bonding. |
| ~3080 | =C-H stretch | Medium absorption, characteristic of sp² C-H bonds. |
| ~2850-2960 | C-H stretch | Strong absorptions from the sp³ C-H bonds of the methyl group. |
| ~1645 | C=C stretch | Medium intensity absorption for the vinyl group. |
| ~1050-1150 | C-O stretch | Strong absorption, characteristic of a secondary alcohol. |
| ~920 & 990 | =C-H bend | Two distinct medium-strong bands (out-of-plane) confirming a monosubstituted alkene. |
Reference: The NIST WebBook provides a reference gas-phase IR spectrum for the racemate, which aligns with these expected values.[3][5]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry will lead to a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z = 72 may be weak.
| m/z | Fragment | Comments |
| 57 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 45 | [CH₃CHOH]⁺ | Alpha-cleavage, a very common and often strong peak for secondary alcohols. |
| 43 | [C₃H₃]⁺ | Allyl cation, from dehydration followed by rearrangement. |
| 27 | [C₂H₃]⁺ | Vinyl cation fragment. |
Reference: The primary fragmentation pathways for the racemate are documented in the PubChem database, with the base peak typically observed at m/z = 43 or 57.[2]
Strategies for Enantioselective Synthesis
The synthesis of (2S)-but-3-en-2-ol in high enantiopurity is a primary challenge for its application. There are several robust strategies, with the choice often depending on available starting materials, scale, and required enantiomeric excess (e.e.).
Strategy A: Asymmetric Vinylation of Acetaldehyde
The most direct approach is the asymmetric addition of a vinyl nucleophile to acetaldehyde. Organocatalysis provides an elegant and metal-free method to achieve this transformation with high enantioselectivity.
-
Causality and Mechanism: Chiral amine catalysts, such as those derived from proline, can react with acetaldehyde to form a transient enamine. This enamine then acts as the nucleophile, attacking an electrophilic vinyl source. Alternatively, a chiral catalyst can activate the aldehyde, making it more susceptible to attack by a vinyl organometallic reagent. The chiral environment of the catalyst dictates the facial selectivity of the addition, leading to one enantiomer in excess.[9]
Sources
- 1. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Buten-2-ol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Buten-2-ol [webbook.nist.gov]
- 6. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiopure building blocks for chiral drugs from racemic mixtures of secondary alcohols by combination of lipase catalysis and Mitsunobu esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
